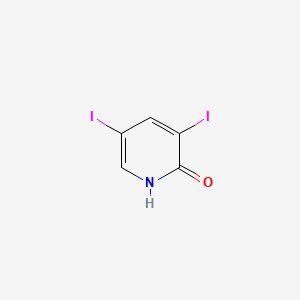

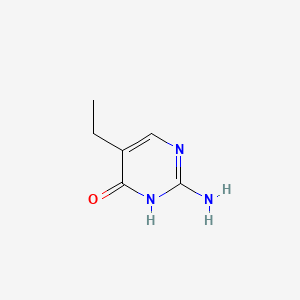

4(1H)-Pyrimidinone, 2-amino-5-ethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidinone derivatives often involves condensation reactions of β-keto esters with guanidines or aminopyridines, leading to the formation of the pyrimidinone core. For example, the synthesis of novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones has been achieved through the condensation of ethyl 2-alkylacetoacetates with N,N-diethylguanidine, highlighting the adaptability of this synthetic approach for creating substituted pyrimidinones with varying alkyl groups (Craciun et al., 1998).

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives can be elucidated through techniques such as X-ray diffraction and ab initio calculations. For instance, the crystal and molecular structure of 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone was determined, revealing that it exists as the amino-oxo tautomer in the solid state. The pyrimidinone ring is found to be essentially planar, with intermolecular hydrogen bonds contributing to the stability of the crystal structure (Craciun, Huang, & Mager, 1998).

Chemical Reactions and Properties

Pyrimidinone derivatives undergo various chemical reactions, including cyclization, nitration, chlorination, and amination, leading to a wide range of functionalized compounds. These reactions are crucial for tailoring the chemical properties of pyrimidinones for specific applications. The synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones, for example, demonstrates the reactivity of pyrimidinones towards formamide, carbon disulfide, urea, and thiourea, resulting in compounds with potential analgesic and anti-inflammatory activities (El-Gazzar & Hafez, 2009).

Wissenschaftliche Forschungsanwendungen

Crystal and Molecular Structure Analysis

- 4(1H)-Pyrimidinone derivatives have been studied for their crystal and molecular structures using techniques like X-ray diffraction and ab initio calculations. Such studies reveal the planar nature of the 4-pyrimidinone ring and intermolecular hydrogen bonds, which can influence the compound's chemical properties and reactivity (Craciun, Huang, & Mager, 1998).

Molecular Recognition and Binding

- These compounds, specifically amine-containing, cytosine-based ditopic receptors, are significant in molecular recognition. They can complex with substrates like guanosine monophosphate, playing a role in base pairing and electrostatic interactions, which are crucial in biochemical processes (Furuta, Magda, & Sessler, 1991).

Synthesis and Structural Insights

- The synthesis of novel 4(1H)-pyrimidinone derivatives and their structural insights have been explored. These compounds have potential as pharmaceuticals or agrochemicals due to their inherent biological activity (Craciun, Kovacs, Crăciun, & Mager, 1998).

Novel Compound Synthesis

- Research includes the synthesis of novel compounds from 4(1H)-pyrimidinone derivatives, such as 5‐aryl‐6‐cyano-3H,8H‐pyrido[2,3‐d]pyrimidine‐4,7‐diones. These synthetic processes and the resulting new compounds are crucial for advancing chemical and pharmaceutical research (Quiroga et al., 1999).

Biological and Biochemical Screening

- Certain derivatives of 4(1H)-Pyrimidinone have been synthesized and screened for their biological and biochemical properties, such as radioprotective character and antimicrobial activity. This highlights their potential in developing new therapeutic agents (Heiba, Ghorab, & El-gawish, 1997).

Pharmaceutical Applications

- Synthesis of new acyclic pyrimidine nucleoside analogs from 4(1H)-pyrimidinone derivatives has shown potential as antiviral drugs, indicating the compound's significance in medicinal chemistry (Eger, Klünder, & Schmidt, 1994).

Eigenschaften

IUPAC Name |

2-amino-5-ethyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-4-3-8-6(7)9-5(4)10/h3H,2H2,1H3,(H3,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUFUGSWZRCRIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182474 |

Source

|

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4(1H)-Pyrimidinone, 2-amino-5-ethyl- | |

CAS RN |

28224-63-7 |

Source

|

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028224637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)